molecular formula C13H14F3N3O5 B554966 H-Pro-Pna Tfa CAS No. 108321-19-3

H-Pro-Pna Tfa

Cat. No.: B554966
CAS No.: 108321-19-3
M. Wt: 235.24 g/mol
InChI Key: KYRVEVYREUUAKH-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Pro-Pna Tfa is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidine ring, a nitrophenyl group, and a trifluoroacetate moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Pna Tfa typically involves the following steps:

    Formation of Pyrrolidine-2-carboxamide: The initial step involves the synthesis of pyrrolidine-2-carboxamide through the reaction of pyrrolidine with a suitable carboxylating agent under controlled conditions.

    Nitration: The next step is the nitration of the phenyl ring, which is achieved by treating the compound with a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

H-Pro-Pna Tfa undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

H-Pro-Pna Tfa has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of H-Pro-Pna Tfa involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Biological Activity

H-Pro-Pna Tfa is a synthetic compound derived from peptide nucleic acids (PNAs), which are analogs of DNA and RNA. This compound integrates a proline residue into the PNA structure, enhancing its ability to hybridize with complementary nucleic acid sequences. The trifluoroacetic acid (Tfa) component plays a crucial role in the synthesis and stability of the compound. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Structure and Synthesis

This compound is synthesized using solid-phase peptide synthesis techniques. The process involves assembling the peptide nucleic acid on a resin support, where the proline residue is incorporated into the PNA backbone. The trifluoroacetic acid is utilized to protect amino groups during synthesis and to facilitate cleavage from solid supports.

The biological activity of this compound primarily stems from its ability to hybridize with complementary nucleic acid sequences. This hybridization can inhibit gene expression through several mechanisms:

  • Blocking Transcription : By binding to target RNA sequences, this compound can obstruct access to transcriptional machinery.
  • Recruitment of Degradation Factors : The compound may recruit cellular factors that lead to the degradation of target RNA, effectively silencing gene expression.

Research indicates that modifications in the PNA structure can enhance binding affinity and specificity, making this compound a valuable tool in molecular biology and therapeutic applications .

Biological Activity and Applications

This compound has shown significant promise in various fields, including molecular biology, medicine, and biotechnology. Its applications include:

  • Gene Modulation : this compound can be used to modulate gene expression in research settings. For example, studies have demonstrated its ability to reduce PCSK9 gene expression by up to 74% in cell-free systems .
  • Therapeutic Potential : Due to its high specificity and affinity for nucleic acids, this compound is being explored as a potential therapeutic agent for conditions such as hypercholesterolemia and other diseases influenced by gene expression .
  • Biochemical Probes : The compound serves as a biochemical probe for studying nucleic acid interactions and dynamics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds in the peptide nucleic acid family:

Compound NameStructure TypeUnique Features
Peptide Nucleic Acid Synthetic DNA/RNA AnalogLacks sugar-phosphate backbone; high binding affinity
Morpholino Oligomer Synthetic OligonucleotideMore stable against nucleases; distinct backbone structure
Locked Nucleic Acid Modified Nucleic AcidContains locked ribose; enhances binding stability
This compound PNA with ProlineEnhanced structural stability; improved binding properties

The incorporation of proline into the PNA structure may provide this compound with enhanced stability and binding characteristics compared to traditional PNAs or other synthetic oligonucleotides .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Gene Expression Studies : In a controlled experiment using a cell-free transcription/translation system, this compound was shown to significantly inhibit the expression of target genes, demonstrating its potential as an antigene agent .
  • Binding Dynamics : Research focusing on interaction studies has assessed the binding affinity of this compound with complementary DNA or RNA strands under varying conditions. These studies indicate that modifications to the PNA structure can significantly influence interaction rates and complex stability .
  • Therapeutic Applications : Investigations into this compound's therapeutic potential have shown promising results in modulating gene expression related to hypercholesterolemia, indicating its applicability in developing new treatments .

Properties

IUPAC Name

(2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3.C2HF3O2/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17;3-2(4,5)1(6)7/h3-6,10,12H,1-2,7H2,(H,13,15);(H,6,7)/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRVEVYREUUAKH-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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